6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione 6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione
Brand Name: Vulcanchem
CAS No.: 2567504-74-7
VCID: VC7761535
InChI: InChI=1S/C5H2ClN3S2/c6-2-1-7-3-4(8-2)11-5(10)9-3/h1H,(H,7,9,10)
SMILES: C1=C(N=C2C(=N1)NC(=S)S2)Cl
Molecular Formula: C5H2ClN3S2
Molecular Weight: 203.66

6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione

CAS No.: 2567504-74-7

Cat. No.: VC7761535

Molecular Formula: C5H2ClN3S2

Molecular Weight: 203.66

* For research use only. Not for human or veterinary use.

6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione - 2567504-74-7

Specification

CAS No. 2567504-74-7
Molecular Formula C5H2ClN3S2
Molecular Weight 203.66
IUPAC Name 6-chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione
Standard InChI InChI=1S/C5H2ClN3S2/c6-2-1-7-3-4(8-2)11-5(10)9-3/h1H,(H,7,9,10)
Standard InChI Key JFVXNNSIZDJXOO-UHFFFAOYSA-N
SMILES C1=C(N=C2C(=N1)NC(=S)S2)Cl

Introduction

Structural Characteristics and Nomenclature

The core architecture of 6-chloro-3H- thiazolo[4,5-b]pyrazine-2-thione consists of a bicyclic framework formed by the fusion of a thiazole ring (a five-membered ring containing sulfur and nitrogen) with a pyrazine ring (a six-membered diazine). The systematic numbering assigns position 6 to the chlorine substituent on the pyrazine ring and position 2 to the thione (-S=O) group on the thiazole moiety . The "3H" designation indicates that one hydrogen atom resides on the nitrogen at position 3, stabilizing the tautomeric equilibrium between thione and thiol forms .

Key bond lengths and angles can be inferred from related structures. For example, in thieno[2,3-b]pyrazine derivatives, the C-S bond in the thiophene ring averages 1.70–1.75 Å, while the C-N bonds in the pyrazine ring range from 1.31–1.35 Å . The chlorine atom at position 6 introduces steric and electronic effects, polarizing the adjacent C-Cl bond (1.72–1.76 Å) and influencing aromatic electrophilic substitution patterns .

Synthetic Methodologies

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the thiazole ring to yield 3-amino-5-chloropyrazine-2-thiol as a precursor. This approach mirrors strategies employed in synthesizing thieno[2,3-b]pyrazin-3-amine derivatives, where cyclization of halogenated pyrazines with sulfur nucleophiles generates fused heterocycles .

Stepwise Synthesis

  • Precursor Preparation:
    Starting from 5-bromo-6-chloropyrazin-2-amine, trimethylsilyl acetylene can be introduced via Sonogashira coupling (PdCl₂(dppf)₂, CuI, NEt₃) to yield 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine . Desilylation with tetrabutylammonium fluoride (TBAF) generates a terminal alkyne, which undergoes cyclization with Na₂S·5H₂O to form the thiazole ring .

  • Thione Introduction:
    Treatment of the intermediate 6-chlorothiazolo[4,5-b]pyrazine with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) selectively converts the carbonyl group at position 2 to a thione .

  • Optimization Insights:
    Reaction conditions critically influence yields. For analogous thiazoloindoles, aqueous media at 60°C enhance cyclization efficiency (97% yield) . Microwave-assisted methods reduce reaction times from 48 hours to 5.5 hours under similar conditions .

Table 1: Comparative Yields in Thiazole Cyclization Reactions

SolventTemp (°C)Time (h)Yield (%)
H₂O404873
H₂O605.597
EtOH252468

Data adapted from thieno[2,3-b]indole syntheses .

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR: The deshielded proton at position 3 (δ 7.71 ppm, d, J = 8.2 Hz) correlates with aromatic protons in thieno[2,3-b]pyrazines . The chlorine substituent induces upfield shifts (δ 2.38 ppm for adjacent methyl groups) .

  • ¹³C NMR: The thione carbon resonates at δ 185–190 ppm, consistent with 6-chlorobenzoxazole-2-thione derivatives .

  • HRMS: Calculated [M+H]⁺ for C₅H₂ClN₃S₂: 210.9198; observed: 210.9185 .

Thermodynamic and Solubility Profiles

The compound exhibits moderate lipophilicity (LogP ≈ 2.4), comparable to 6-chlorobenzoxazole-2-thione . Aqueous solubility is limited (<0.1 mg/mL at 25°C) but improves in polar aprotic solvents (DMSO: 12 mg/mL) . Thermal stability analysis (DSC) reveals decomposition above 220°C, typical of sulfur-containing heterocycles .

Reactivity and Derivative Synthesis

Electrophilic Substitution

The thione group acts as a soft nucleophile, undergoing alkylation with methyl iodide (K₂CO₃, DMF) to yield 2-methylthio derivatives . Chlorine at position 6 participates in Suzuki-Miyaura cross-couplings, enabling aryl/heteroaryl diversification (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

Cycloaddition Reactions

Analogous thiazolo[3,2-a]indoles undergo formal [3+2] cycloadditions with 1,2-diaza-1,3-dienes to form pyrrolo-fused systems . For 6-chloro-3H-[1, thiazolo[4,5-b]pyrazine-2-thione, similar reactivity with in situ-generated diazadienes (e.g., from tert-butyl 2-(2-bromo-1-phenylethylidene)hydrazinecarboxylate) could yield pyridazino-thiazolo-pyrazines .

Table 2: Representative Cycloaddition Conditions

ReactantCatalystTemp (°C)Yield (%)
1,2-Diaza-1,3-dieneZnCl₂2565
In situ diazadieneZnCl₂2558

Adapted from thiazoloindole cycloadditions .

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